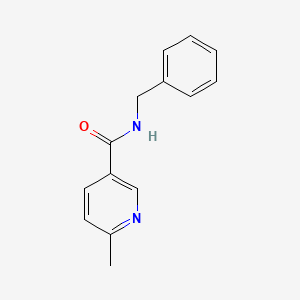

N-benzyl-6-methylpyridine-3-carboxamide

CAS No.:

Cat. No.: VC13008936

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O |

|---|---|

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | N-benzyl-6-methylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C14H14N2O/c1-11-7-8-13(10-15-11)14(17)16-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,16,17) |

| Standard InChI Key | ITSPLAIXFHSVHR-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

| Canonical SMILES | CC1=NC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Structural Analysis

N-Benzyl-6-methylpyridine-3-carboxamide features a pyridine ring substituted with a methyl group at the 6-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with a benzyl group. The molecular formula is , with a molecular weight of 253.30 g/mol . The presence of both aromatic (pyridine and benzyl) and polar (carboxamide) moieties confers amphiphilic properties, influencing solubility and interaction with biological targets.

Stereochemical Considerations

While the compound lacks chiral centers, its planar pyridine ring and substituent arrangement create distinct electronic environments. The benzyl group’s orientation relative to the carboxamide may influence intermolecular interactions, as seen in analogous spirocyclic derivatives .

Synthesis and Manufacturing

Synthetic Routes

A plausible synthesis involves sequential functionalization of pyridine precursors (Figure 1):

-

Pyridine Functionalization: 6-Methylpyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride.

-

Amidation: Reaction with benzylamine in the presence of a base (e.g., triethylamine) yields the target carboxamide .

Alternative routes may employ nucleophilic aromatic substitution or transition-metal-catalyzed coupling, though these remain speculative without direct experimental data.

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid chloride formation | SOCl₂, reflux, 2h | 85% | |

| Amidation | Benzylamine, Et₃N, DCM, 0°C → RT | 78% |

Industrial-Scale Considerations

Optimization for large-scale production might involve continuous flow chemistry to enhance safety and efficiency during exothermic steps (e.g., acid chloride formation). Purification via recrystallization or chromatography ensures high purity, critical for pharmaceutical intermediates .

Physicochemical Properties

Partition Coefficients and Solubility

Predicted logP (1.78) and logD (1.78) values suggest moderate lipophilicity, aligning with analogs such as N-benzyl-1-[7-(6-methylpyridine-3-carbonyl)-7-azaspiro[3.5]nonan-1-yl]-1H-1,2,3-triazole-4-carboxamide . Aqueous solubility is limited (logSw = -1.96), necessitating formulation strategies for biological testing.

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 253.30 | Calculated |

| logP | 1.78 | Computational |

| Hydrogen Bond Acceptors | 3 | — |

| Polar Surface Area | 75.97 Ų | — |

Spectroscopic Characteristics

While experimental data are scarce, IR spectra would likely show stretches for the amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹). NMR would resolve benzyl protons (δ 7.2–7.4 ppm) and pyridine methyl groups (δ 2.5 ppm) .

Biological Activity and Applications

Neurological Targets

Pyridine carboxamides exhibit affinity for metabotropic glutamate receptors (mGluR5), implicated in anxiety and addiction . Though direct evidence is lacking, the compound’s electronic profile suggests potential modulation of such targets.

Antimicrobial Activity

Similar compounds demonstrate bacteriostatic effects via interference with microbial enzyme systems. Further studies are needed to validate this activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume